TMC310911 is a synthetic compound classified as a potent inhibitor of the human immunodeficiency virus type 1 protease. It is part of a broader class of drugs known as protease inhibitors, which are crucial in the treatment of HIV/AIDS. TMC310911 has been noted for its improved resistance profile compared to existing protease inhibitors, making it a significant candidate in antiretroviral therapy.
TMC310911 was developed by researchers aiming to enhance the efficacy of HIV treatment regimens. Its molecular formula is and it is associated with the Drug Substance and Toxicology (DSSTOX) Substance ID DTXSID001028122. The compound’s synthesis and biological evaluation have been documented in various scientific publications, including studies on its mechanism of action and resistance profiles against HIV variants.
TMC310911 falls under the category of antiviral agents, specifically targeting HIV-1 protease. Its classification as a peptidomimetic inhibitor allows it to mimic natural substrates of the protease, thereby blocking viral replication.
The synthesis of TMC310911 involves several key steps:
The molecular structure of TMC310911 features a complex arrangement that includes:
TMC310911 can participate in several chemical reactions:
Common solvents for these reactions include dichloromethane and ethanol, with temperatures ranging from room temperature to reflux conditions. The products formed include oxidized, reduced, and substituted derivatives that may have different biological activities.
TMC310911 exhibits a dual mode of action:
Studies indicate that TMC310911 has a lower propensity for resistance development compared to other protease inhibitors, making it an attractive option in treating resistant strains of HIV .
Relevant analyses have shown that TMC310911 maintains its efficacy across various formulations and conditions, supporting its use in clinical settings .
TMC310911 is primarily utilized in:
TMC310911 is a novel nonpeptidic inhibitor targeting the human immunodeficiency virus type-1 (HIV-1) protease, a pivotal enzyme in the viral life cycle responsible for cleaving Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Structurally, TMC310911 evolved from darunavir, retaining the bis-tetrahydrofuran (bis-THF) group and hydroxyethyl sulfonamide core but incorporating a benzothiazol-2-yl-1-(1-cyclopentyl-piperidin-4-yl)-amine moiety in place of darunavir’s aniline group [1] [2]. This modification enhances interactions with the protease’s substrate-binding envelope, particularly in multidrug-resistant variants.
Molecular dynamics simulations reveal that TMC310911 binds the active site of dimeric HIV-1 protease in a closed conformation, forming extensive hydrogen bonds and hydrophobic contacts. Key interactions include:
The inhibitor’s extended structure occupies the substrate cleft from P2 to P2ʹ, displacing structural water molecules and restricting flap mobility (distance between Ile50/Ile50ʹ carbon-alpha atoms: <10 Å), thereby stabilizing the closed conformation essential for inhibition [1] [9].
Table 1: Key Structural Interactions of TMC310911 with HIV-1 Protease
Residue | Interaction Type | Functional Role |
---|---|---|
Asp25/Asp25ʹ | Hydrogen bonding | Catalytic site anchoring |
Val32/Ile47/Ile84 | Van der Waals contacts | S2/S2ʹ subsite occupancy |
Asp30/Asp30ʹ | Hydrogen bonding (bis-THF) | Transition-state mimicry |
Gly48/Gly49/Ile50 | Flap stabilization | Conformational rigidity |
Beyond competitive inhibition at the active site, TMC310911 exhibits a secondary mechanism by disrupting protease dimerization—a unique feature among HIV-1 protease inhibitors. The protease functions as a homodimer, and its stability is essential for catalytic activity. TMC310911 binds monomeric protease subunits at an exosite adjacent to the flap region (residues 40–60), preventing dimer assembly [1] [6]. This dual binding is facilitated by the benzothiazolyl-cyclopentyl-piperidinyl moiety, which extends beyond darunavir’s chemical scaffold [1] [2].
Molecular dynamics studies demonstrate that TMC310911 binds monomeric protease with high affinity (equilibrium dissociation constant (Kd) ≈ 10-8 M), inducing conformational changes that sterically hinder dimer interface formation. Key residues involved include Arg41, Glu35, and Lys45, where mutations (e.g., Arg41Glu) compromise dimer disruption efficacy [1] [6]. In clinical isolates resistant to darunavir, this dual mechanism maintains nanomolar potency against variants with mutations like Val32Ile, Leu33Phe, Ile54Met, and Ile84Val [2].
Table 2: Dual Binding Modes of TMC310911
Binding Site | Functional Consequence | Key Residues Involved |
---|---|---|
Active site (dimeric protease) | Competitive inhibition | Asp25, Gly27, Asp30, Ile84 |
Flap exosite (monomeric protease) | Dimerization disruption | Arg41, Glu35, Lys45, Met46 |
TMC310911 demonstrates superior binding affinity and resilience against darunavir-resistant HIV-1 protease variants. Free energy calculations from molecular dynamics simulations reveal that TMC310911 binds wild-type protease with a Gibbs free energy (ΔG) of −12.8 kcal/mol, compared to darunavir’s ΔG of −11.5 kcal/mol [1] [9]. This enhanced binding arises from:
In multidrug-resistant clinical isolates (e.g., PR20 and DRV01-48w), TMC310911 maintains low nanomolar efficacy (half maximal effective concentration (EC50) = 2.2–14.2 nM) [2] [4]. Darunavir-resistant mutants exhibit 10–250-fold reduced susceptibility to darunavir but only 4–16-fold reduced susceptibility to TMC310911 [2]. This distinction is attributed to:
These dynamics position TMC310911 as a next-generation inhibitor capable of overcoming limitations of existing therapies, particularly in highly treatment-experienced patients.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: